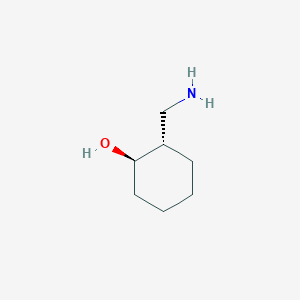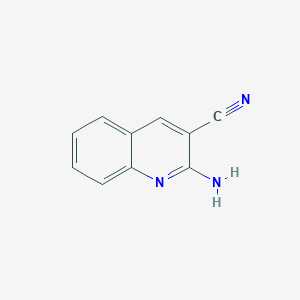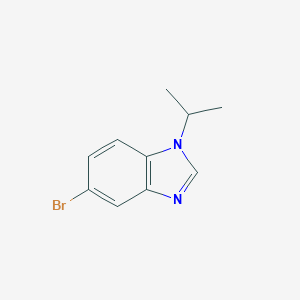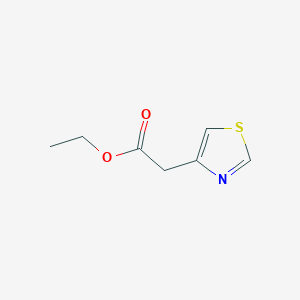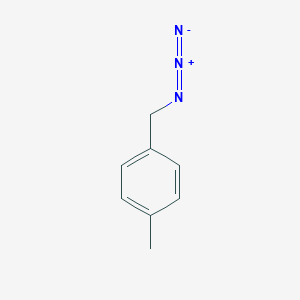
1-(Azidomethyl)-4-methylbenzene
Descripción general
Descripción
1-(Azidomethyl)-4-methylbenzene is a compound that belongs to the family of organic azides . Organic azides are known for their exceptional reactivity, making them highly versatile in chemistry and material sciences .
Synthesis Analysis
The synthesis of azidoiodinanes derivatives, which are structurally related to 1-(Azidomethyl)-4-methylbenzene, involves the reaction of benziodoxoles with trimethylsilyl azide . This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds .Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry . The geometry of the I (III)NNN fragment in these compounds is similar to that of monomeric iodine azide in the gas phase .Chemical Reactions Analysis
Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines.Physical And Chemical Properties Analysis
The physical and chemical properties of azidoiodinanes and related azido compounds have been characterized using techniques such as IR spectroscopy and electron-spin resonance .Aplicaciones Científicas De Investigación
Application 1: Synthesis of New 1,2,3-Triazole Derivatives
- Summary of the Application : This compound is used in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, which have potential inhibitory activity against acidic corrosion of steels .
- Methods of Application : The compound is generated in situ from sodium azide and the corresponding benzyl halide, and then combined with dipropargyl uracil or dipropargyl thymine to synthesize the 1,2,3-triazoles .
Application 1: Synthesis of New 1,2,3-Triazole Derivatives
- Summary of the Application : This compound is used in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, which have potential inhibitory activity against acidic corrosion of steels .
- Methods of Application : The compound is generated in situ from sodium azide and the corresponding benzyl halide, and then combined with dipropargyl uracil or dipropargyl thymine to synthesize the 1,2,3-triazoles .
- Results or Outcomes : The corrosion inhibiting properties of some of these compounds were determined by means of an electrochemical technique .
Application 2: Cross-Linkers in Material Sciences
- Summary of the Application : Organic azides, including “1-(Azidomethyl)-4-methylbenzene”, are used as cross-linkers in material sciences . They are particularly useful due to their propensity to release nitrogen by thermal activation or photolysis .
- Methods of Application : The azide group in the compound reacts in a regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles .
- Results or Outcomes : The scission of the azide bond releases elemental nitrogen and considerable amounts of energy, making these compounds interesting as highly energetic materials .
Application 3: Synthesis of Polyamines
- Summary of the Application : This compound is used in the synthesis of polyamines, which are polymers with multiple amine groups .
- Methods of Application : The compound is used in the statistical terpolymerization of 2-methyl brosylaziridine (BsMAz), 2-methyl tosyl aziridine (TsMAz), and 2-methyl mesylaziridine (MsMAz), which form a copolymer with distinct domains along the polymer chain .
- Results or Outcomes : The individual reactivity ratios of each monomer result in a copolymer with distinct domains along the polymer chain .
Application 4: Cross-Linkers in Polyolefins
- Summary of the Application : Organic azides, including “1-(Azidomethyl)-4-methylbenzene”, are used as cross-linkers in polyolefins . They enhance melt strength and improve processing properties .
- Methods of Application : The azide group in the compound reacts in a regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles .
- Results or Outcomes : The scission of the azide bond releases elemental nitrogen and considerable amounts of energy, making these compounds interesting as highly energetic materials .
Safety And Hazards
Direcciones Futuras
The future directions of 1-(Azidomethyl)-4-methylbenzene and related compounds could involve their use in material sciences, particularly in the azidation of various organic substrates . Additionally, their propensity to release nitrogen by thermal activation or photolysis could be leveraged in the development of highly energetic materials .
Propiedades
IUPAC Name |
1-(azidomethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)6-10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGSUCKCKGTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504639 | |
| Record name | 1-(Azidomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-4-methylbenzene | |
CAS RN |
17271-89-5 | |
| Record name | 1-(Azidomethyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




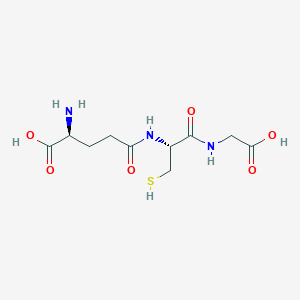
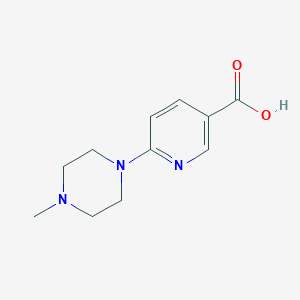
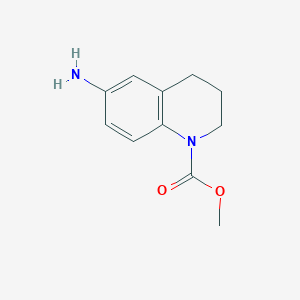

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)
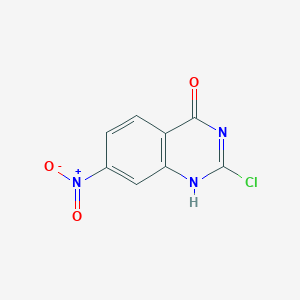
![5,6-Dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B177315.png)
